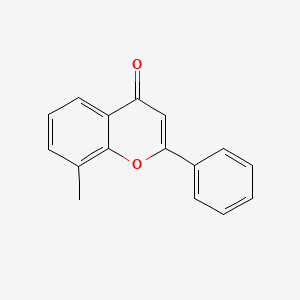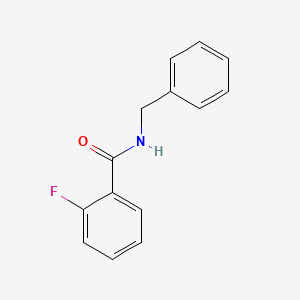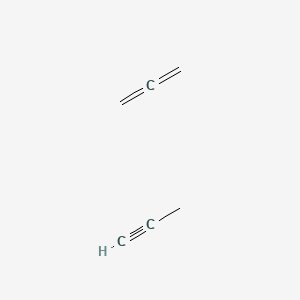
Mapp
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is a mixture of methyl acetylene (propyne) and propadiene (allene), and is commonly used as a fuel gas in oxy-fuel welding and cutting torches . This mixture is shipped as a liquefied compressed gas and is known for its high flammability and explosive potential when exposed to heat, flame, or sparks .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl acetylene and propadiene can be synthesized through various laboratory methods. Propyne can be synthesized by reducing 1-propanol, allyl alcohol, or acetone vapors over magnesium . Propadiene can be produced through the dehydrogenation of propane or by cracking propane to produce propene, an important feedstock in the chemical industry .
Industrial Production Methods
In industrial settings, methyl acetylene-propadiene mixture is often produced as a side product during the cracking of propane to produce propene . This process involves high temperatures and specific catalysts to facilitate the reaction. The mixture is then stabilized and stored as a liquefied compressed gas for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
Mapp undergoes several types of chemical reactions, including:
Oxidation: The mixture can be oxidized to form various products, depending on the reaction conditions.
Substitution: The mixture can participate in substitution reactions, particularly in organic synthesis.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen, oxygen, and various catalysts such as palladium oxide. Reaction conditions vary depending on the desired products but often involve high temperatures and controlled environments to ensure safety and efficiency .
Major Products Formed
Major products formed from these reactions include propylene, various alcohols, esters, and other organic compounds used in industrial and chemical applications .
Wissenschaftliche Forschungsanwendungen
Mapp has several scientific research applications, including:
Wirkmechanismus
The mechanism by which methyl acetylene-propadiene mixture exerts its effects involves its high reactivity and ability to participate in various chemical reactions. The mixture’s components, methyl acetylene and propadiene, can undergo deprotonation, oxidation, and reduction reactions, leading to the formation of various products . The molecular targets and pathways involved depend on the specific reaction and conditions used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetylene (C₂H₂): A commonly used fuel gas with similar applications in welding and cutting but with different chemical properties.
Propane (C₃H₈): Another fuel gas used in similar applications but with a lower flame temperature compared to methyl acetylene-propadiene mixture.
Butane (C₄H₁₀): Used in similar industrial applications but with different reactivity and properties.
Uniqueness
Mapp is unique due to its high flame temperature, making it more efficient for welding and cutting applications compared to other fuel gases . Additionally, its ability to participate in various chemical reactions makes it a valuable compound in organic synthesis and industrial processes .
Eigenschaften
CAS-Nummer |
59355-75-8 |
|---|---|
Molekularformel |
C6H8 |
Molekulargewicht |
80.13 g/mol |
IUPAC-Name |
propa-1,2-diene;prop-1-yne |
InChI |
InChI=1S/2C3H4/c2*1-3-2/h1-2H2;1H,2H3 |
InChI-Schlüssel |
VBUBYMVULIMEHR-UHFFFAOYSA-N |
SMILES |
CC#C.C=C=C |
Kanonische SMILES |
CC#C.C=C=C |
Siedepunkt |
-36 to -4°F |
Dichte |
0.576 at 59°F 1.48(relative gas density) |
Flammpunkt |
NA (Gas) |
melting_point |
-213°F |
Key on ui other cas no. |
59355-75-8 |
Physikalische Beschreibung |
Colorless gas with a strong, characteristic, foul odor. Colorless gas with a strong, characteristic, foul odor. [Note: A fuel that is shipped as a liquefied compressed gas.] |
Löslichkeit |
Insoluble |
Dampfdichte |
1.48 |
Dampfdruck |
8530.5 mmHg >1 atm |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


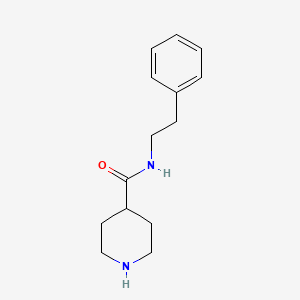
![4-[2-(4-Methoxyphenyl)ethanethioyl]morpholine](/img/structure/B1606007.png)
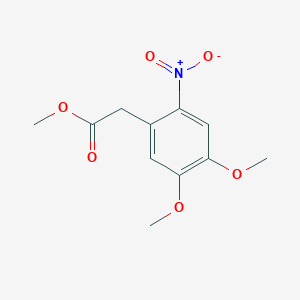
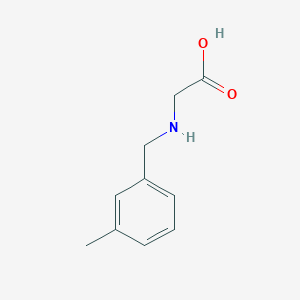
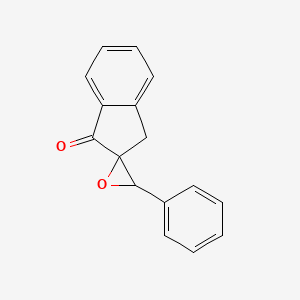
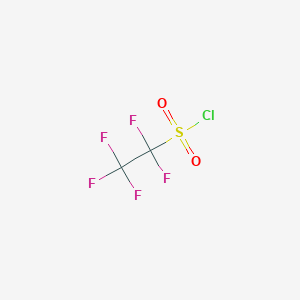
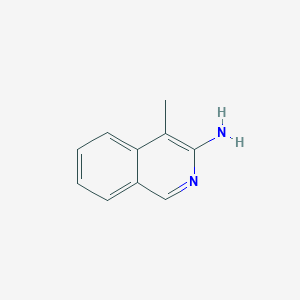
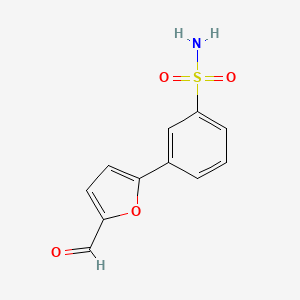
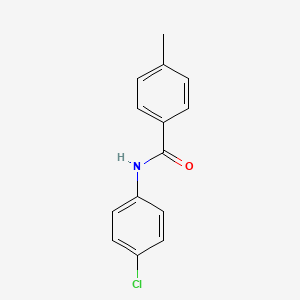
![2-[4-(3-Fluorobenzyl)piperazino]ethan-1-ol](/img/structure/B1606020.png)
![1-[3-Amino-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]ethan-1-one](/img/structure/B1606023.png)
